4-Chloro-6-methylpyridazin-3-amine
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Overview
Description
4-Chloro-6-methylpyridazin-3-amine is an organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and an amine group at the 3rd position on the pyridazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-6-methylpyridazin-3-amine involves the reaction of 3,6-dichloro-4-methylpyridazine with liquid ammonia in ethanol at 120°C for 12 hours in a sealed tube. The reaction mixture is then cooled, and the residue is purified by flash chromatography .
Industrial Production Methods: In an industrial setting, 3,6-dichloro-4-methylpyridazine is reacted with concentrated ammonium hydroxide solution in a sealed autoclave at 120°C for 18 hours. The mixture is then cooled, diluted with water, and the solid product is collected by filtration and purified by column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using appropriate reagents.
Condensation Reactions: It can react with carbonyl compounds to form imines.
Alkylation Reactions: It can be alkylated to form substituted amines.
Common Reagents and Conditions:
Substitution: Reagents like dimethylzinc and tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide solvent.
Condensation: Carbonyl compounds such as aldehydes and ketones.
Alkylation: Alkylating agents.
Major Products:
- Substituted pyridazines
- Imines
- Alkylated amines
Scientific Research Applications
4-Chloro-6-methylpyridazin-3-amine is a versatile compound with applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylpyridazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and amine groups play a crucial role in binding to these targets, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
- 6-Chloro-4-methylpyridazin-3-amine hydrochloride
- 3,6-Dichloro-4-methylpyridazine
- 3-Amino-6-chloropyridazine
Uniqueness: 4-Chloro-6-methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives .
Properties
Molecular Formula |
C5H6ClN3 |
---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
4-chloro-6-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9) |
InChI Key |
NFMOMDCBZKCDKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)N)Cl |
Origin of Product |
United States |
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